molecular formula C15H16N2O B1316345 11b-Methyl-1,2,5,6,11,11b-hexahydro-3H-indolizino[8,7-b]indol-3-one

11b-Methyl-1,2,5,6,11,11b-hexahydro-3H-indolizino[8,7-b]indol-3-one

Cat. No.: B1316345
M. Wt: 240.3 g/mol
InChI Key: YZCPZTYKWQSAJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11b-Methyl-1,2,5,6,11,11b-hexahydro-3H-indolizino[8,7-b]indol-3-one is a useful research compound. Its molecular formula is C15H16N2O and its molecular weight is 240.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H16N2O

Molecular Weight

240.3 g/mol

IUPAC Name

11b-methyl-2,5,6,11-tetrahydro-1H-indolizino[8,7-b]indol-3-one

InChI

InChI=1S/C15H16N2O/c1-15-8-6-13(18)17(15)9-7-11-10-4-2-3-5-12(10)16-14(11)15/h2-5,16H,6-9H2,1H3

InChI Key

YZCPZTYKWQSAJI-UHFFFAOYSA-N

Canonical SMILES

CC12CCC(=O)N1CCC3=C2NC4=CC=CC=C34

Origin of Product

United States

Synthesis routes and methods

Procedure details

Tryptamine (112.15 g.), levulinic acid (97.6 g., 85.6 ml.) and butyl cellosolve (1 liter) are refluxed under nitrogen for 16 hours and the solvent is removed. The residue is successively washed with water, dilute aqueous sodium hydroxide, water, dilute aqueous hydrochloric acid, water and dried. Trituration of the crude product, decomposition at 252°-262°C., with methanol, and then with benzene, and drying provides 120.4 g. of the title compound, decomposition at 259°-263°C.; λmaxKBr 3.09, 6.01, 6.17, 13.38 μ.
Quantity
112.15 g
Type
reactant
Reaction Step One
Quantity
85.6 mL
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One

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